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Compound of Interest

Compound Name:

1-Benzyl-4-

(phenylamino)piperidine-4-

carbonitrile

Cat. No.: B023298 Get Quote

An In-depth Technical Guide to 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

This guide provides a comprehensive overview of the chemical properties, synthesis, and

biological relevance of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile, a key

intermediate in the synthesis of potent opioid analgesics. The information is intended for

researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology,

and drug development.

Core Chemical Properties
1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile, also known as Fentanyl Cyanide, is a

solid organic compound.[1] Its core structure consists of a piperidine ring substituted at the 1-

position with a benzyl group, and at the 4-position with both a phenylamino group and a nitrile

group.[1][2] The piperidine ring adopts a chair conformation, with the nitrile group in an axial

position and the benzyl and phenylamino groups in equatorial positions.

Quantitative and qualitative data for the compound are summarized below.
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Property Value

CAS Number 968-86-5[2]

Molecular Formula C₁₉H₂₁N₃[1][2]

Molecular Weight 291.4 g/mol [2]

Appearance Beige Solid[3]

XLogP3 3.6[1]

Hydrogen Bond Donors 1[1]

Hydrogen Bond Acceptors 3[1]

Topological Polar Surface Area 39.1 Å²[1]

Solubility
Soluble in Chloroform, Dichloromethane,

Dimethyl Sulfoxide, Methanol.[3]

Note: Specific quantitative data for Melting Point, Boiling Point, pKa, and aqueous solubility are

not readily available in the cited literature.

Experimental Protocols
Synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-
carbonitrile
A high-yield (89.5%) synthesis has been reported based on the Strecker synthesis of an α-

aminonitrile.

Materials:

N-benzyl-4-piperidone (1.89 g, 10 mmol)

Aniline (3.7 g, 40 mmol)

Potassium Cyanide (KCN) (2.6 g, 40 mmol)

Dry Dichloromethane (40 ml)
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Acetic Acid (1.8 g, 30 mmol)

25% aqueous Sodium Hydroxide (NaOH)

40% aqueous Potassium Carbonate (K₂CO₃)

Hexane

Procedure:

To a 100 ml round-bottom flask under an argon atmosphere, add N-benzyl-4-piperidone,

aniline, KCN, and dry dichloromethane.

Cool the reaction mixture to 0°C and stir under argon for 20 minutes.

Add acetic acid to the mixture over a period of 10 minutes.

Heat the final mixture at 50°C for 24 hours.

After cooling to room temperature, pour the reaction mixture into crushed ice (50 g).

Neutralize the mixture with 25% aqueous NaOH and adjust the pH to approximately 10 using

40% aqueous K₂CO₃.

Collect the organic phase and extract the aqueous layer twice with dichloromethane (2 x 25

ml).

Combine the organic extracts, dry them over anhydrous sodium bicarbonate, and

concentrate under reduced pressure to yield a yellow solid.

Purify the crude product by re-crystallization from a dichloromethane/hexane mixture to

obtain colorless crystals of the title compound.

Characterization Data
The synthesized product can be characterized using standard analytical techniques:

¹H NMR (250 MHz, CDCl₃): δ 1.92 (td, J₁= 3.6 Hz, J₂ = 10.8 Hz, 2H, CH₂), 2.29–2.53 (m, 4H,

CH₂), 2.79–2.85 (m, 2H, CH₂), 3.56 (s, 2H, CH₂Ph), 3.64 (s, 1H, NH), 6.88–6.95 (m, 3H,
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ArH), 7.20–7.33 (m, 7H, ArH).

¹³C NMR (CDCl₃): δ 36.09, 49.27, 59.06, 62.58, 117.78, 120.93, 127.26, 128.96, 129.00,

129.31, 134.02, 138.00, 143.29.

Mass Spectrometry (MALDI-TOF): m/z 290.9 (M⁺).

Biological Context and Signaling Pathways
1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile is a well-established precursor in the

synthesis of fentanyl and its analogs. These synthetic opioids are potent agonists of the μ-

opioid receptor (MOR), a G-protein coupled receptor (GPCR) that is central to pain modulation.

The interaction of fentanyl analogs with MOR initiates complex intracellular signaling cascades

responsible for both therapeutic analgesia and significant adverse effects.

The activation of the μ-opioid receptor by an agonist like fentanyl triggers two primary signaling

pathways:

G-protein Dependent Pathway: This is the classical pathway responsible for the desired

analgesic effects. Upon agonist binding, the receptor activates inhibitory G-proteins (Gαi/o).

The dissociated G-protein subunits then inhibit adenylyl cyclase (AC), reducing intracellular

cyclic AMP (cAMP) levels. They also modulate ion channel activity, primarily by activating G-

protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated

calcium channels. This leads to hyperpolarization and reduced excitability of neurons,

ultimately blocking pain signal transmission.

β-Arrestin Dependent Pathway: Following receptor activation and phosphorylation by G-

protein coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor.

This recruitment leads to receptor desensitization and internalization, which contributes to

the development of tolerance. Furthermore, the β-arrestin pathway is increasingly implicated

in mediating the adverse effects of opioids, such as respiratory depression and constipation.

The diagram below illustrates the workflow of these two major signaling cascades following μ-

opioid receptor activation.
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Caption: Mu-opioid receptor signaling cascade.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b023298#1-benzyl-4-phenylamino-piperidine-4-
carbonitrile-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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